1-(Benzo[b]thiophen-7-yl)ethanone

Catalog No.
S813321
CAS No.
22720-52-1
M.F
C10H8OS
M. Wt
176.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzo[b]thiophen-7-yl)ethanone

CAS Number

22720-52-1

Product Name

1-(Benzo[b]thiophen-7-yl)ethanone

IUPAC Name

1-(1-benzothiophen-7-yl)ethanone

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

InChI

InChI=1S/C10H8OS/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-6H,1H3

InChI Key

QNAQOGFFDWSXKQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC2=C1SC=C2

Canonical SMILES

CC(=O)C1=CC=CC2=C1SC=C2

1-(Benzo[b]thiophen-7-yl)ethanone is a functionalized heterocyclic ketone used as a key building block in medicinal and materials chemistry. Its primary value lies in providing unambiguous access to the 7-position of the benzo[b]thiophene core. Direct acylation of the parent benzo[b]thiophene often results in mixtures of positional isomers, with substitution typically favoring the 2- or 3-positions. [1] Procuring this specific 7-acetyl isomer eliminates the need for complex, low-yield synthetic routes and challenging isomeric separations.

Research Fit

Benzothiophene core with 7-acetyl substitution for regioselective derivatization

Versatile building block in medicinal chemistry and materials science

Research-grade purity supports reproducible synthetic workflows

Substituting 1-(Benzo[b]thiophen-7-yl)ethanone with other positional isomers, such as the 2-acetyl or 3-acetyl analogues, will lead to fundamentally different reaction outcomes. The location of the electron-withdrawing acetyl group governs the regioselectivity of subsequent synthetic transformations, including electrophilic substitution, oxidation, and condensation reactions. Using an incorrect isomer results in the formation of an entirely different molecular scaffold, making positional isomers non-interchangeable for any targeted, multi-step synthesis. [1] This makes the procurement of the correct, regiochemically pure isomer a critical first step for project success and reproducibility.

Substitution Risk

01

2-, 3-, or 6-acetylbenzothiophene isomers may shift reactivity and target-binding profiles

02

Position-specific electronic effects (ring-sulfur interaction) alter spectroscopic fingerprints and synthetic outcomes

03

In-class substitution without experimental validation risks irreproducibility in sensitive transformations

Precursor Suitability: Avoids Low-Yield Isomeric Mixtures from Fries Rearrangement

Attempting to synthesize 7-acetyl substituted benzo[b]thiophenes via standard methods like the Fries rearrangement can be inefficient and lead to challenging purification steps. In a study of a closely related precursor, the Fries rearrangement of 4-acetoxy-3-methylbenzo[b]thiophen yielded a mixture containing the desired 7-acetyl product in only 21% yield, while the undesired 2-acetyl isomer was the major product at 68% yield. [1] This demonstrates that accessing the 7-acetyl substitution pattern through such routes is a low-yield process that generates a significant amount of a hard-to-separate isomeric byproduct.

Evidence DimensionSynthetic Yield by Isomer (Fries Rearrangement)
Target Compound Data7-acetyl-4-hydroxy-3-methylbenzo[b]thiophen: 21% yield
Comparator Or Baseline2-acetyl-4-hydroxy-3-methylbenzo[b]thiophen (isomeric byproduct): 68% yield
Quantified DifferenceThe undesired 2-acetyl isomer is the major product, formed in a >3:1 ratio over the desired 7-acetyl isomer.
ConditionsFries rearrangement of 4-acetoxy-3-methylbenzo[b]thiophen with aluminium chloride in boiling benzene.

Procuring the pure 1-(benzo[b]thiophen-7-yl)ethanone starting material bypasses a low-yield reaction and avoids the significant costs and material loss associated with separating structurally similar isomers.

IR Carbonyl Shift
Reported
~15 cm⁻¹ lower vs. benzofuran analog
Supports 7-position identity confirmation
Spectroscopic fingerprint context

Processability: Enables Predictable Regiochemistry in Downstream Functionalization

The substitution pattern on the benzo[b]thiophene core dictates the position of subsequent functionalization. For instance, electrophilic substitution on 4-hydroxybenzo[b]thiophen shows high regioselectivity, with nitration yielding a mixture of 5-nitro and 7-nitro products, where the 5-nitro isomer is the major component. [1] As a meta-director, the 7-acetyl group on the target compound deactivates the benzene ring and predictably directs incoming electrophiles (e.g., via nitration or halogenation) primarily to the C-6 position. This contrasts sharply with the directing effects of an acetyl group at the C-2 or C-3 position, which would favor substitution on the thiophene ring.

Evidence DimensionRegiochemical Outcome (Electrophilic Nitration)
Target Compound DataNitration at C-7 (from 4-hydroxy precursor) is a minor pathway.
Comparator Or BaselineNitration at C-5 (from 4-hydroxy precursor) is the major pathway.
Quantified DifferenceThe position of the initial substituent creates a strong bias, making one isomer the major product over another.
ConditionsNitration of 4-hydroxybenzo[b]thiophen in acetic acid.

This compound provides a reliable platform for building specific 6,7-disubstituted patterns, a task that is synthetically challenging or non-viable when starting from other isomers.

HDAC4 Inhibition
Class-level
IC₅₀ 610 nM (derivative)
Scaffold SAR context for class IIa HDAC
Derivative activity, core attribution to review
Antifungal Model
Class-level
Hydrazone derivatives active against dermatophytes
Pharmacophore context for squalene epoxidase inhibition
Qualitative model, core role inferred

Core Scaffold for 7-Substituted Bioactive Molecules

This compound is the logical starting point for research programs targeting novel therapeutics based on a 7-substituted benzo[b]thiophene core. The benzo[b]thiophene scaffold is a known pharmacophore in molecules designed as inhibitors of pathways such as STAT3, which are relevant in oncology. [1] Using this specific isomer ensures that synthetic diversification occurs from a defined and unambiguous position.

Synthesis of Regiochemically Pure 6,7-Disubstituted Benzothiophenes

Where the target molecule requires functionalization at both the C-7 and C-6 positions, this compound is the preferred precursor. The 7-acetyl group serves as an anchor and a meta-director, predictably guiding subsequent electrophilic substitution to the C-6 position, thereby avoiding the formation of unwanted isomers. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
HDAC4 inhibitor synthesis
7-acetyl substitution for derivatization
Class IIa HDAC SAR and potency optimization
Squalene epoxidase inhibitor design
Benzothiophen-7-ylmethyl scaffold
Antifungal pharmacophore model validation
Spectroscopic quality control
Distinct IR carbonyl fingerprint
Identity confirmation vs. oxygen heterocycles
Functional polymer/dye synthesis
7-substituted sulfur heterocycle
Optoelectronic property tuning

XLogP3

2.6

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